molecular formula C9H12N4O4 B1312201 5-azidopentanoic acid N-hydroxysuccinimide ester CAS No. 478801-48-8

5-azidopentanoic acid N-hydroxysuccinimide ester

Cat. No.: B1312201
CAS No.: 478801-48-8
M. Wt: 240.22 g/mol
InChI Key: PJHPYOOVTLZAOG-UHFFFAOYSA-N
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Description

N3-C4-NHS ester: is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is a reagent used in click chemistry, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .

Biochemical Analysis

Biochemical Properties

2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .

Cellular Effects

The effects of 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, it can affect the transcription of specific genes, thereby altering the cellular response to various stimuli .

Molecular Mechanism

At the molecular level, 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may be metabolized by specific enzymes, leading to the production of intermediate metabolites that can further participate in biochemical reactions. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- within cells and tissues are critical for its activity and function. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]- is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3-C4-NHS ester involves the reaction of an azide-containing compound with an N-hydroxysuccinimide ester. The reaction typically occurs in the presence of a base such as triethylamine, under mild conditions. The azide group is introduced through a nucleophilic substitution reaction, where a halogenated precursor is reacted with sodium azide .

Industrial Production Methods: Industrial production of N3-C4-NHS ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: N3-C4-NHS ester primarily undergoes click chemistry reactions, specifically:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N3-C4-NHS ester is widely used in the synthesis of antibody-drug conjugates (ADCs), which are crucial in targeted cancer therapy. It serves as a linker that connects the antibody to the cytotoxic drug, ensuring stability and specificity .

Biology: In biological research, N3-C4-NHS ester is used for labeling and tracking biomolecules. Its ability to undergo click chemistry reactions makes it a valuable tool for bioconjugation and imaging studies .

Medicine: In medicine, N3-C4-NHS ester is used in the development of targeted drug delivery systems. Its role in ADCs allows for the precise delivery of therapeutic agents to cancer cells, minimizing side effects and improving treatment efficacy .

Industry: In the industrial sector, N3-C4-NHS ester is used in the production of diagnostic tools and biosensors. Its ability to form stable conjugates with various biomolecules makes it an essential component in the development of advanced diagnostic technologies .

Comparison with Similar Compounds

Uniqueness: N3-C4-NHS ester is unique due to its optimal carbon chain length, which provides a balance between reactivity and stability. This makes it particularly suitable for use in the synthesis of antibody-drug conjugates and other bioconjugation applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-azidopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O4/c10-12-11-6-2-1-3-9(16)17-13-7(14)4-5-8(13)15/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHPYOOVTLZAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456258
Record name 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478801-48-8
Record name 2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-azidovaleric acid (715 mg; 5 mmol; Example 2.2) and N-hydroxysuccinimide (632 mg; 5.5 mmol; Aldrich) in 30 ml dichloromethane, was added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (1.05 g; 5.5 mmol; Aldrich), and the reaction was stirred 12 h at room temperature. To the reaction mixture, was added water (50 ml), and the separated organic phase was washed with water (100 ml) and brine (100 ml), dried over sodium sulfate, dried in vacuo. The product was purified via flash chromatography on silica gel (240-400 mesh) in 3:1 (v/v) hexane:ethyl acetate. Yield: 843 mg (3.5 mmol, 70% yield). M+H+: expected, 241.09.7; found, 241.03.
Quantity
715 mg
Type
reactant
Reaction Step One
Quantity
632 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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